tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)7-4-5-11(6-12)10-7/h4-5,12H,6H2,1-3H3 |
InChI Key |
FGXLPQSYXRQGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Enones
The foundational approach for synthesizing pyrazole derivatives involves cyclocondensation between hydrazines and enones. For tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, this method requires a hydroxymethyl-substituted hydrazine and a tert-butyl ester-bearing enone.
Hydrazine Selection and Reactivity
Arylhydrazines are commonly used in pyrazole synthesis due to their regioselectivity. To introduce the hydroxymethyl group at N1, hydroxymethylhydrazine or its protected derivatives (e.g., O-benzylhydroxymethylhydrazine) may serve as precursors. For example:
$$
\text{HOCH}2\text{NHNH}2 + \text{tert-butyl 3-oxobut-2-enoate} \rightarrow \text{this compound}
$$
This reaction proceeds via enone attack by the hydrazine’s terminal nitrogen, followed by cyclization and dehydration. Challenges include the instability of hydroxymethylhydrazine, necessitating in situ generation or protective group strategies.
Trichloromethyl Enone Methodology
Trichloromethyl enones serve as versatile intermediates for carboxyalkyl pyrazoles. While the target compound lacks a trichloromethyl group, this methodology offers insights into regiocontrol. By substituting the trichloromethyl group with a hydroxymethyl moiety, the pathway could adapt as follows:
- Cyclocondensation : React trichloromethyl enone with hydroxymethylhydrazine.
- Functional Group Transformation : Hydrolyze the trichloromethyl group to a carboxylic acid, followed by reduction to hydroxymethyl.
However, this route remains speculative, as direct reduction of trichloromethyl to hydroxymethyl is undocumented in the literature.
Post-Synthetic Modification of Pre-Formed Pyrazoles
Alkylation of tert-Butyl 1H-Pyrazole-3-Carboxylate
The parent compound, tert-butyl 1H-pyrazole-3-carboxylate (CAS: 141178-50-9), serves as a precursor. Introducing the hydroxymethyl group at N1 involves alkylation:
Direct N1-Hydroxymethylation
Reaction with formaldehyde under basic conditions facilitates N-hydroxymethylation:
$$
\text{tert-butyl 1H-pyrazole-3-carboxylate} + \text{HCHO} \xrightarrow{\text{base}} \text{this compound}
$$
This Mannich-like reaction is feasible due to pyrazole’s nucleophilic N1 nitrogen. Optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) is critical for yield improvement.
Mitsunobu Reaction
The Mitsunobu reaction enables hydroxyl group transfer to N1 using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{tert-butyl 1H-pyrazole-3-carboxylate} + \text{HOCH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{this compound}
$$
This method offers stereochemical control but requires stoichiometric reagents.
Regioselective 1,3-Dipolar Cycloaddition
Enone and Diazoester Reactivity
1,3-Dipolar cycloaddition between enones and diazoesters forms pyrazoline intermediates, which dehydrogenate to pyrazoles. For the target compound:
- Enone Selection : Use tert-butyl 3-oxobut-2-enoate.
- Diazoester Design : Employ diazoesters bearing hydroxymethyl groups (e.g., diazohydroxymethyl acetate).
$$
\text{tert-butyl 3-oxobut-2-enoate} + \text{N}2\text{C(HOCH}2\text{)COOR} \rightarrow \text{pyrazoline intermediate} \xrightarrow{\Delta} \text{this compound}
$$
This method’s success hinges on diazoester stability and regioselectivity.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Cyclocondensation Mechanism
- Hydrazine Attack : The hydrazine’s terminal nitrogen attacks the enone’s β-carbon, forming a β-enaminone intermediate.
- Cyclization and Dehydration : Intramolecular attack by the adjacent nitrogen yields pyrazoline, which dehydrates to the pyrazole.
- Solvent Influence : Alcohol solvents (e.g., MeOH) enhance methanolysis of trichloromethyl groups but may require adjustment for hydroxymethyl stability.
Alkylation Kinetics
N1 alkylation predominates due to pyrazole’s electronic structure. Steric hindrance from the tert-butyl ester necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation yields the corresponding carboxylic acid.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C9H14N2O3
- Molecular Weight : 198.22 g/mol
- CAS Number : 915396-44-0
Structure
The compound features a pyrazole ring with a tert-butyl group and a hydroxymethyl substituent, which contribute to its unique properties and reactivity.
Medicinal Chemistry
Tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, particularly in the modulation of enzyme activity.
Case Study: Integrin Antagonism
Research has shown that similar pyrazole derivatives can act as antagonists for integrin receptors, which are crucial in various physiological processes, including blood clotting and cell adhesion. The ability to stabilize integrins in their inactive forms has implications for developing antithrombotic therapies .
Agrochemicals
The compound's ability to modify biological pathways makes it a candidate for use in agrochemical formulations. Its derivatives have been explored for herbicidal and fungicidal activities.
Case Study: Herbicide Development
Studies indicate that pyrazole-based compounds can inhibit specific enzymes in plant metabolism, leading to effective herbicidal action. The structural modifications of this compound enhance its efficacy against target weeds while minimizing phytotoxicity to crops .
Synthetic Methodologies
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules.
Table: Synthetic Applications of this compound
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions stabilize the compound within the active site, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl group in the target compound distinguishes it from analogs with amino (), cyclobutyl (), or methoxycarbonylmethyl () substituents.
- tert-Butyl esters are consistently used for steric protection and stability across these compounds.
Key Observations :
Biological Activity
Tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability. The hydroxymethyl and carboxylate groups contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of the compound include:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly against human prostate cancer cell lines.
- Antimicrobial Activity : Some derivatives of pyrazole compounds have demonstrated moderate antibacterial and antifungal activities.
Antioxidant Activity
A study evaluating the antioxidant potential of various pyrazole derivatives found that this compound exhibited significant radical-scavenging activity. The compound was tested at concentrations up to 100 μM, showing effective inhibition of lipid peroxidation products (LPO) formation.
| Concentration (μM) | LPO Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Anticancer Activity
In vitro studies using the MTT assay on prostate cancer cell lines PC3 and DU145 revealed a dose-dependent decrease in cell viability after treatment with this compound. The IC50 values were determined as follows:
| Cell Line | IC50 (24h) (μg/mL) | IC50 (48h) (μg/mL) | IC50 (72h) (μg/mL) |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The results indicated that PC3 cells were more sensitive to the compound compared to DU145 cells, suggesting a selective cytotoxic effect.
Antimicrobial Activity
Research on related pyrazole compounds indicates potential antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL for certain derivatives.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest at the G0/G1 phase. This was evidenced by chromatin condensation observed in treated cells.
Case Study: Prostate Cancer Treatment
A recent study focused on the application of this compound in treating prostate cancer demonstrated promising results. The compound was administered to xenograft models, leading to a significant reduction in tumor size compared to control groups.
Q & A
Q. What are the typical synthetic routes for tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, and what reaction conditions are optimal?
The compound is commonly synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can react with substituted benzaldehydes in ethanol under reflux (80°C for 4 hours), followed by purification through cold ethanol washing or column chromatography (e.g., dichloromethane/methanol gradients). Yields typically range from 70–90%, depending on substituent reactivity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyrazole protons (δ 7.5–8.5 ppm). Hydroxymethyl protons appear as a broad singlet (δ ~4.5 ppm) .
- IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups confirm functional groups .
- X-ray crystallography : Programs like SHELXL refine crystal structures, analyzing hydrogen-bonding networks and torsional angles. For example, hydrogen bonds between hydroxymethyl and carboxylate groups stabilize the crystal lattice .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for antitubercular agents, where hydrazone derivatives (formed via Schiff base reactions) exhibit activity against Mycobacterium tuberculosis. The hydroxymethyl group enhances solubility, aiding bioavailability .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives?
Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from tautomerism or impurities. Strategies include:
- Dynamic NMR experiments to detect tautomeric equilibria.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Computational validation : Density functional theory (DFT) calculations predict NMR/IR spectra, aiding assignment .
Q. What strategies optimize reaction yields and purity during synthesis, especially with sensitive functional groups?
- Catalyst optimization : Copper sulfate/sodium ascorbate in click chemistry improves regioselectivity and reduces side products (e.g., triazole byproducts) .
- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization removes unreacted aldehydes or ester byproducts. Cold ethanol washing is effective for hydrazone derivatives .
- Moisture-sensitive steps : Use anhydrous solvents (e.g., THF) and inert atmospheres to protect hydroxymethyl groups from oxidation .
Q. How does the hydroxymethyl group influence hydrogen-bonding networks and crystal packing?
The hydroxymethyl group participates in intermolecular O-H···O hydrogen bonds with carboxylate groups, forming 1D chains or 2D sheets. Graph set analysis (e.g., Etter’s rules) classifies these interactions as D or C(4) motifs, stabilizing the crystal lattice. Such interactions also affect solubility and melting points .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Ethanol, 80°C, 4 hours | 70–90% | |
| Click Chemistry | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | 41% | |
| Purification | CH₂Cl₂/MeOH gradient chromatography | >95% |
Q. Table 2. Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| tert-Butyl | 1.4 (s) | N/A |
| Ester C=O | N/A | ~1700 |
| Hydroxymethyl (O-H) | 4.5 (br s) | ~3400 (broad) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
